3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

Serotonin transporter (SERT) Reuptake inhibitor Tryptamine pharmacology

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine (CAS 13117-35-6), also known as N,N-dimethylhomotryptamine (DMHT) or U‑6056, is a synthetic homotryptamine and a one‑carbon homolog of the psychedelic N,N-dimethyltryptamine (DMT). Unlike DMT, which acts as a potent 5‑HT2A receptor agonist, DMHT functions primarily as a serotonin reuptake inhibitor (SRI) with an IC50 of 58 nM at the human serotonin transporter (SERT) and produces no hallucinogenic effects in humans at doses up to 70 mg intramuscularly.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 13117-35-6
Cat. No. B076247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine
CAS13117-35-6
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCN(C)CCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3
InChIKeyQHNWPRMHGXRBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine (DMHT): A Non‑Hallucinogenic Serotonin Reuptake Inhibitor for Neuropharmacology Research and Drug Discovery


3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine (CAS 13117-35-6), also known as N,N-dimethylhomotryptamine (DMHT) or U‑6056, is a synthetic homotryptamine and a one‑carbon homolog of the psychedelic N,N-dimethyltryptamine (DMT) [1]. Unlike DMT, which acts as a potent 5‑HT2A receptor agonist, DMHT functions primarily as a serotonin reuptake inhibitor (SRI) with an IC50 of 58 nM at the human serotonin transporter (SERT) and produces no hallucinogenic effects in humans at doses up to 70 mg intramuscularly [2][3]. First described by Turner and Merlis in 1959 and later developed by the Upjohn Company, DMHT has served as the foundational scaffold for the discovery of ultra‑potent SSRIs, including BMS‑505130 (SERT Ki = 0.18 nM) [4][5].

Mechanism Serotonin reuptake inhibition (SERT IC50 58 nM) without 5-HT2A receptor agonism
Phenotype Non-hallucinogenic SRI tool compound for neuropharmacology research
Chemistry Homotryptamine scaffold validated for SSRI lead optimization programs

Why Generic Substitution Fails: 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine Cannot Be Replaced by DMT or Other Tryptamines


Despite being a structural homolog of the classical psychedelic DMT (differing by a single methylene group in the alkyl side chain), DMHT exhibits a profoundly different pharmacological profile. Lengthening the ethylamine side chain of DMT by one carbon atom eliminates hallucinogenic activity and converts a 5‑HT2A agonist into a potent serotonin reuptake inhibitor [1]. The N,N‑dimethylamino motif is essential for SERT recognition; the didesmethyl analog (homotryptamine) shows >10,000 nM affinity at 5‑HT1E/1F receptors, underscoring that simple de‑methylation abolishes target engagement [2]. Consequently, researchers cannot substitute DMT, gramine (the one‑carbon‑shorter homolog), or other tryptamines for DMHT without fundamentally altering the experimental pharmacology. The quantitative evidence below establishes where DMHT provides unique, measurable differentiation that is material to compound selection.

DMHT (Target) Potent SERT inhibitor; no 5-HT2A activation
DMT (Substitute) 5-HT2A partial agonist; hallucinogenic; ~69‑fold weaker SERT engagement
DMHT (N,N‑dimethyl) Retains SERT affinity; essential tertiary amine pharmacophore
Homotryptamine (didesmethyl) >172‑fold loss of aminergic target affinity; not interchangeable

Product‑Specific Quantitative Evidence Guide for 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine (DMHT)


SERT Inhibition Potency: DMHT Is 69‑Fold More Potent Than DMT at the Serotonin Transporter

DMHT inhibits the human serotonin transporter (SERT) with an IC50 of 58 nM, whereas DMT, its one‑carbon‑shorter homolog, inhibits [³H]5‑HT uptake at SERT with a Ki of 4.00 ± 0.70 µM (4,000 nM) [1][2]. This represents an approximately 69‑fold greater potency for DMHT at the primary therapeutic target for SSRIs. Notably, DMT acts as a transporter substrate rather than a pure inhibitor, meaning it is actively transported into neurons, a mechanism distinct from DMHT’s inhibitory profile [2].

SERT Inhibition
Cross-study comparable
~69‑fold greater potency than DMT (IC50 58 nM vs Ki 4,000 nM)
Supports SERT pathway research without 5-HT2A confound
Assay conditions differ; direct comparison requires same-platform validation
Serotonin transporter (SERT) Reuptake inhibitor Tryptamine pharmacology

Absence of Psychedelic Activity: DMHT Is Behaviorally Silent at Doses That Produce Hallucinations with DMT

In a controlled clinical study of 10 healthy subjects, DMHT administered intramuscularly at doses up to 70 mg produced no psychoactive or hallucinogenic effects, only mild agitation and slight increases in heart rate and blood pressure [1]. By contrast, DMT produces threshold psychedelic effects at 20–30 mg and full hallucinogenic effects at 50–100 mg by the same intramuscular route [2][3]. This stark difference arises because DMHT lacks functional 5‑HT2A receptor agonism, as evidenced by the complete absence of perceptual alterations at doses exceeding the hallucinogenic threshold of DMT.

Psychedelic Activity
Human observation context
No psychoactive effects at 70 mg i.m.; DMT produces full effects at 50–100 mg i.m.
Enables behavioral SERT studies without hallucinogenic interference
Early clinical observation; replicability in modern models requires verification
Psychedelic screening 5‑HT2A agonism Behavioral pharmacology

N,N‑Dimethyl Substitution Is Essential: Desmethyl Homotryptamine Loses >172‑Fold Target Affinity

The N,N‑dimethylamino group of DMHT is critical for SERT recognition. DMHT (N,N‑dimethyl) inhibits SERT with an IC50 of 58 nM, while the fully didesmethyl analog, homotryptamine, shows essentially no binding to the serotonin 5‑HT1E and 5‑HT1F receptors (Ki > 10,000 nM), indicating a complete loss of affinity at related aminergic targets [1][2]. This >172‑fold difference demonstrates that the tertiary amine is a pharmacophoric requirement for interaction with monoamine transporters and receptors in this chemical series.

N,N‑Dimethyl Role
Cross-study comparable
Removal of N‑methyl groups results in >172‑fold loss of aminergic target affinity
Tertiary amine is a pharmacophoric requirement; desmethyl analogs do not replace DMHT
Data from 5-HT1E/1F binding; SERT-specific desmethyl data not directly reported
Structure–activity relationship (SAR) SERT pharmacophore Medicinal chemistry

Drug Discovery Scaffold Value: Structural Optimization of DMHT Yields BMS‑505130, a 322‑Fold More Potent SSRI

DMHT serves as the direct structural progenitor of BMS‑505130, a highly potent and selective serotonin transport inhibitor. Whereas DMHT has an SERT IC50 of 58 nM, BMS‑505130 achieves a Ki of 0.18 nM at SERT, representing a 322‑fold gain in potency through systematic conformational restriction and substitution of the homotryptamine core [1][2]. BMS‑505130 also maintains >10,000‑fold selectivity over norepinephrine (NET Ki = 4.6 µM) and dopamine (DAT Ki = 2.1 µM) transporters [2], validating the homotryptamine scaffold as a privileged starting point for SSRI drug discovery.

Scaffold Optimization
Cross-study comparable
322‑fold potency gain from DMHT (IC50 58 nM) to BMS‑505130 (Ki 0.18 nM)
Validated starting point for SSRI lead optimization; scaffold can achieve sub‑nanomolar SERT affinity
Optimization required conformational restriction; parent compound alone is a moderate‑potency inhibitor
Lead optimization SSRI development Structure–activity relationship

Functional Selectivity: DMHT Avoids 5‑HT2A Agonism, While DMT Binds 5‑HT2A with Ki = 237 nM

DMT binds to the human 5‑HT2A receptor with a Ki of 237 ± 40 nM and activates it as a partial agonist (EC50 = 76 ± 30 nM; Emax = 40 ± 11%) [1]. This 5‑HT2A agonism is the primary mechanism underlying the hallucinogenic effects of DMT. In contrast, DMHT at 70 mg i.m. in humans produces no perceptual or psychological disturbances whatsoever [2], indicating a complete absence of functional 5‑HT2A activation at doses that would saturate SERT. This functional selectivity—potent SERT inhibition without concomitant 5‑HT2A agonism—is a defining feature of DMHT and is not shared by DMT or other psychedelic tryptamines.

5-HT2A Selectivity
Cross-study comparable
DMHT lacks functional 5-HT2A agonism; DMT binds 5-HT2A with Ki 237 nM and acts as partial agonist
Clean SERT pharmacology without 5-HT2A‑mediated signaling interference
Functional selectivity inferred from human behavioral data; direct 5-HT2A assay of DMHT not reported
5‑HT2A receptor Functional selectivity Off‑target profiling

Best Research and Industrial Application Scenarios for 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine (DMHT)


In Vivo Serotonergic Modulation Without Psychedelic Confounds

DMHT is the preferred tool compound for rodent behavioral or neurochemical studies requiring SERT inhibition in the absence of 5‑HT2A‑mediated hallucinogenic effects. As demonstrated by Turner & Merlis (1959) in humans, DMHT at doses up to 70 mg i.m. produces no perceptual alterations, whereas DMT produces full psychedelic effects at 50–100 mg i.m. [1][2]. This functional selectivity makes DMHT uniquely suited for experiments where psychedelic receptor activation would confound anxiety, depression, or cognitive behavioral readouts.

Medicinal Chemistry Lead Optimization Starting from a Validated Homotryptamine Scaffold

DMHT’s 58 nM SERT IC50, combined with the demonstrated 322‑fold improvement achievable through structural elaboration (to BMS‑505130 with SERT Ki = 0.18 nM), establishes it as an ideal starting point for SSRI lead optimization programs [1][2]. Procurement of the parent compound enables systematic SAR exploration around the homotryptamine core, with the N,N‑dimethyl group serving as a critical pharmacophoric element that must be retained for SERT binding [3].

Analytical Reference Standard for Forensic and Clinical Toxicology

As a well‑characterized, non‑controlled homotryptamine with established analytical data (NMR, MS, chromatographic retention), DMHT serves as a useful reference standard for forensic and clinical toxicology laboratories developing methods to detect and quantify tryptamine derivatives. Its structural distinction from the controlled substance DMT (one‑carbon side‑chain homologation) provides a clear separation in chromatographic and mass spectrometric analyses [1].

In Vitro SERT Pharmacology Without Off‑Target 5‑HT2A Activation

For in vitro assays measuring serotonin reuptake inhibition (e.g., synaptosomal uptake, hSERT‑expressing cell lines), DMHT provides potent SERT blockade (IC50 = 58 nM) without the confounding 5‑HT2A partial agonism exhibited by DMT (5‑HT2A Ki = 237 nM; EC50 = 76 nM) [1][2]. This clean pharmacology is essential for experiments where downstream signaling through 5‑HT2A must be excluded to attribute effects solely to SERT inhibition.

Application
Selection Property
Validation Focus
In Vivo SERT Studies
Non-hallucinogenic SRI profile
Behavioral endpoint review without 5-HT2A confound
Lead Optimization
Privileged homotryptamine scaffold
SAR exploration; retain N,N‑dimethyl pharmacophore
Analytical Reference
Well‑characterized, non‑controlled tryptamine standard
Chromatographic and mass spectrometric method development
In Vitro SERT Assays
Potent SERT inhibition without 5-HT2A activation
Reuptake assay interpretation; confirm absence of 5-HT2A signaling
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